molecular formula C8H11NO2 B106006 2-(Pyridin-2-yloxy)propan-1-ol CAS No. 133457-51-9

2-(Pyridin-2-yloxy)propan-1-ol

Cat. No. B106006
M. Wt: 153.18 g/mol
InChI Key: XYMSWYULCWBKHX-UHFFFAOYSA-N
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Description

“2-(Pyridin-2-yloxy)propan-1-ol” is a chemical compound that has been used in various studies and experiments . It is related to the pyridine and propanol families of compounds, which have wide-ranging applications in medicinal chemistry and other fields .


Synthesis Analysis

The synthesis of “2-(Pyridin-2-yloxy)propan-1-ol” and its derivatives has been the subject of several studies . These studies have employed various methods, including the use of N-hetaryl ureas and alcohols in a catalyst-free synthesis . The synthesis process often involves the formation of intermediate compounds, which are then converted to the desired end product .


Molecular Structure Analysis

The molecular structure of “2-(Pyridin-2-yloxy)propan-1-ol” is characterized by the presence of a pyridin-2-yl group and a propan-1-ol group . The compound has a molecular formula of C8H11NO and an average mass of 137.179 Da .


Chemical Reactions Analysis

“2-(Pyridin-2-yloxy)propan-1-ol” can participate in various chemical reactions. For instance, pyridin-2-ol, a related compound, has been found to react as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .

Scientific Research Applications

Synthesis and Characterization

  • 2-(Pyridin-2-yloxy)propan-1-ol derivatives have been synthesized for specific scientific applications. One study described the synthesis of derivatives with α1 receptor antagonistic activity, highlighting the compound's potential in receptor targeting research (J. Hon, 2013).
  • Another research focused on the synthesis and characterization of a Schiff base complex derived from 3-((4-aminobutyl)(pyridin-2-ylmethyl)amino)propan-1-ol, demonstrating the compound's utility in complexation studies (M. Rezaeivala, 2017).

Molecular Interaction Studies

  • Studies on pyridine–propan-2-ol solutions have contributed to understanding molecular interactions. One study observed shifts in the ring vibration band of hydrogen-bonded aggregates, aiding in the exploration of molecular aggregation behavior (F. H. Tukhvatullin et al., 2010).
  • Infrared spectroscopy has been used to study hydrogen bonding between pyridine and alcohols, including propan-1-ol and propan-2-ol. This research is crucial for understanding molecular interactions in solutions (T. Findlay & A. Kidman, 1965).

Crystallization and Structural Analysis

  • The compound's impact on the polymorphic crystallization of certain molecules has been investigated, providing insights into the mechanisms of crystal formation and stability (Kiyoshi Matsumoto et al., 2003).
  • Research on 3-(2,2':6',2''-Terpyridin-4'-yloxy)propyl toluene-4-sulfonate, synthesized from a related compound, has provided valuable information on crystal packing and intermolecular hydrogen-bond interactions (R. Hoogenboom et al., 2007).

Catalytic and Chemical Reaction Studies

  • The compound has been used in studies related to catalytic properties, such as the dehydration of propan-2-ol, contributing to the understanding of catalysis and reaction mechanisms (A. Legrouri et al., 1998).
  • Research on the decomposition of propan-2-ol on carbon-supported catalysts has also involved compounds related to 2-(Pyridin-2-yloxy)propan-1-ol, furthering knowledge in catalysis and surface interactions (J. Zawadzki et al., 2001).

Future Directions

The future directions for research on “2-(Pyridin-2-yloxy)propan-1-ol” and its derivatives are promising. There is ongoing interest in the synthesis of novel heterocyclic compounds with potential biological activities . Furthermore, the development of new agrochemicals and anti-fibrotic drugs using these compounds is a potential area of exploration .

properties

IUPAC Name

2-pyridin-2-yloxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-7(6-10)11-8-4-2-3-5-9-8/h2-5,7,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMSWYULCWBKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-yloxy)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
R Kodaka, SE Swales, C Lewis… - Journal of Pesticide …, 2011 - jstage.jst.go.jp
The aerobic aquatic soil metabolism of pyriproxyfen [(4-phenoxyphenyl (RS)-2-(2-pyridyloxy) propyl ether] was examined in a UK lake water-sediment system together with the effect of …
Number of citations: 21 www.jstage.jst.go.jp
JJ Sullivan, KS Goh - Journal of Pesticide Science, 2008 - jstage.jst.go.jp
Pyriproxyfen is a broad-spectrum insect growth regulator (IGR) with insecticidal activity against public health insect pests such as houseflies, mosquitoes and cockroaches. In agriculture …
Number of citations: 145 www.jstage.jst.go.jp
European Food Safety Authority (EFSA)… - EFSA …, 2019 - Wiley Online Library
The conclusions of EFSA following the peer review of the initial risk assessments carried out by the competent authorities of the rapporteur Member State the Netherlands and co‐…
Number of citations: 6 efsa.onlinelibrary.wiley.com
EFS Authority, H Abdourahime, M Anastassiadou… - EFSA Journal, 2019 - ncbi.nlm.nih.gov
The conclusions of EFSA following the peer review of the initial risk assessments carried out by the competent authorities of the rapporteur Member State the Netherlands and co‐…
Number of citations: 2 www.ncbi.nlm.nih.gov
European Food Safety Authority (EFSA)… - EFSA …, 2022 - Wiley Online Library
In accordance with Article 6 of Regulation (EC) No 396/2005, the applicant Sumitomo Chemical Agro Europe SAS submitted a request to the competent national authority in Greece to …
Number of citations: 1 efsa.onlinelibrary.wiley.com
小高理香, 片木敏行 - 2011 - agriknowledge.affrc.go.jp
ピリプロキシフェンの好気湛水土壌代謝に光照射が及ぼす影響について英国の湖水-底質系を用いて調べた. ピリプロキシフェンの底質への分配および分解は光照射により促進された. 光照射下の好…
Number of citations: 3 agriknowledge.affrc.go.jp
松本宏 - 日本農薬学会誌, 2011 - jstage.jst.go.jp
補化合物 Min-Yi Li, Jing Zhang, Gang Feng, Tirumani Satyanandamurty, Jun Wu 熱帯地域において, Brontispa longissima (Gestro) はヤシの木に重大な被害をもたらす害虫である. 我々は, …
Number of citations: 3 www.jstage.jst.go.jp

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